molecular formula C10H13N B1358522 1-(2-Methylphenyl)cyclopropanamine CAS No. 503417-29-6

1-(2-Methylphenyl)cyclopropanamine

Cat. No.: B1358522
CAS No.: 503417-29-6
M. Wt: 147.22 g/mol
InChI Key: FDPOMQRUQMOUTC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by amination. The cyclopropanation can be achieved using diazomethane or other carbene precursors in the presence of a catalyst such as rhodium or copper. The resulting cyclopropane derivative is then subjected to amination using ammonia or primary amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclopropylamines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Cyclopropylamines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-(2-Methylphenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)cyclopropanamine
  • 1-(2-Chlorophenyl)cyclopropanamine
  • 1-(2-Methoxyphenyl)cyclopropanamine

Comparison: 1-(2-Methylphenyl)cyclopropanamine is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, such as 1-(4-Methylphenyl)cyclopropanamine, the position of the methyl group can lead to different steric and electronic effects, impacting the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

1-(2-methylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPOMQRUQMOUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639857
Record name 1-(2-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-29-6
Record name 1-(2-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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